Remimazolam

Descripción general

Descripción

Remimazolam es una nueva benzodiazepina utilizada principalmente para la sedación procedimental y la anestesia general. Es conocido por su duración de acción ultracorta, su rápido inicio y sus tiempos de recuperación predecibles. This compound actúa sobre los receptores del ácido gamma-aminobutírico tipo A y se convierte rápidamente en un metabolito inactivo por las enzimas esterasas tisulares .

Métodos De Preparación

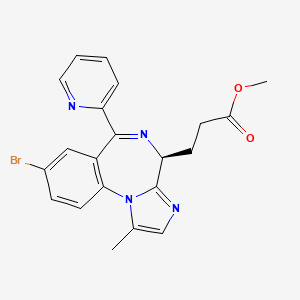

La síntesis de remimazolam implica varios pasos, comenzando con la preparación del compuesto intermedio, metil 3-[(4S)-8-bromo-1-metil-6-(piridin-2-il)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-il]propanoato. Este intermedio se somete entonces a varias reacciones químicas, incluyendo la oxidación y la ciclización, para formar this compound . Los métodos de producción industrial a menudo implican el uso de complejo de trióxido de azufre de piridina como agente oxidante, seguido de ciclización sin aislar el intermedio cetónico .

Análisis De Reacciones Químicas

Remimazolam experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto intermedio se oxida utilizando complejo de trióxido de azufre de piridina.

Reducción: Las reacciones de reducción están involucradas en la síntesis de los compuestos intermedios.

Ciclización: Las reacciones de ciclización son cruciales para formar la estructura final de la benzodiazepina

Los reactivos comunes utilizados en estas reacciones incluyen complejo de trióxido de azufre de piridina, anhídrido triflílico y varios agentes de aminación. Los principales productos formados a partir de estas reacciones son los compuestos intermedios y la molécula final de this compound .

Aplicaciones Científicas De Investigación

Remimazolam tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de las benzodiazepinas.

Biología: Investigado por sus efectos sobre los receptores del ácido gamma-aminobutírico tipo A y su rápido metabolismo por las enzimas esterasas tisulares.

Medicina: Ampliamente utilizado para la sedación procedimental y la anestesia general debido a su rápido inicio y corta duración de acción. .

Industria: Emplead en el desarrollo de nuevos agentes anestésicos y sedantes.

Mecanismo De Acción

Remimazolam ejerce sus efectos modulando los receptores del ácido gamma-aminobutírico tipo A, potenciando los efectos inhibitorios del ácido gamma-aminobutírico. Esto conduce a la sedación, la anxiolisis y la relajación muscular. El compuesto se metaboliza rápidamente por las enzimas esterasas tisulares en un metabolito inactivo, que luego se excreta del cuerpo .

Comparación Con Compuestos Similares

Remimazolam se suele comparar con otras benzodiazepinas como midazolam y remifentanil. A diferencia del midazolam, this compound no se metaboliza por las isoenzimas del citocromo P-450, por lo que es menos probable que cause interacciones medicamentosas . En comparación con el remifentanil, this compound tiene un inicio rápido similar y una corta duración de acción, pero actúa sobre los receptores del ácido gamma-aminobutírico tipo A en lugar de los receptores opioides . Otros compuestos similares incluyen propofol y etomidato, que se utilizan para la anestesia pero tienen diferentes mecanismos de acción y perfiles de efectos secundarios .

Propiedades

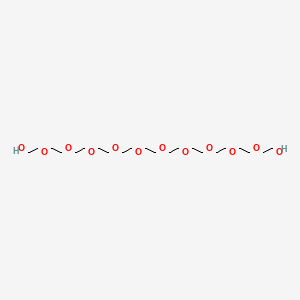

IUPAC Name |

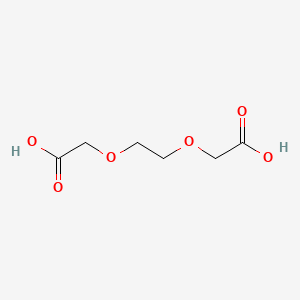

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

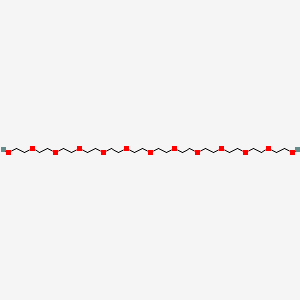

InChI |

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHWMBVXXDIZNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

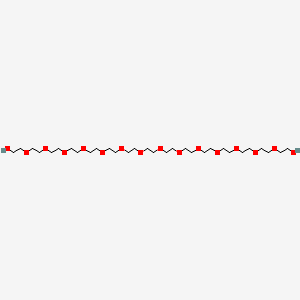

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

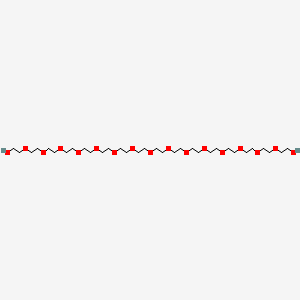

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953024 | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased. | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

308242-62-8 | |

| Record name | Remimazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308242-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remimazolam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308242628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remimazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 3-[8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4A8U16MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.